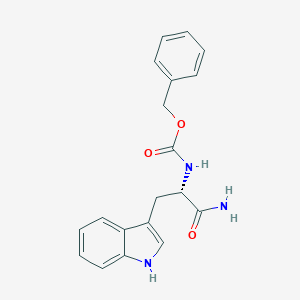

Z-TRP-NH2

Descripción

Current Research Landscape and Key ChallengesCurrent academic research utilizing Z-TRP-NH2 and related compounds continues to explore the structure-activity relationships of peptides and the impact of modifications. Challenges in this field include optimizing synthesis routes for complex modified peptides, understanding the precise conformational effects of modifications like C-terminal amidation, and elucidating the interactions of these peptides with biological targets at a molecular levellsu.edunih.gov. Researchers are also investigating the use of tryptophan derivatives in the design of novel compounds with specific properties, such as antimicrobial agents or probes for studying protein interactionslsu.eduresearchgate.netresearchgate.netmdpi.com. The role of tryptophan metabolites in various physiological and pathophysiological processes, including neurological disorders and immune responses, remains an active area of research, presenting challenges in understanding the complex interplay of different metabolic pathwaysmdpi.compensoft.netresearchgate.net. Furthermore, the synthesis of conformationally constrained tryptophan derivatives is an ongoing area of research aimed at better understanding structure-bioactivity relationshipslsu.edu.

Detailed Research Findings and Data

Research involving this compound often focuses on its use in peptide synthesis and structural studies. While specific data tables for this compound itself in isolation are less common in general academic overviews, its properties are relevant when it's incorporated into peptides. Studies on C-terminally amidated peptides containing tryptophan provide insights into the significance of this modification.

For example, research on antimicrobial peptides has demonstrated the effect of C-terminal amidation on activity. A study on short tryptophan- and arginine-rich antimicrobial peptide analogs showed that C-terminal amidation increased antimicrobial activity, although its effect on proteolytic degradation in human serum was minimal plos.orgnih.gov. Another study highlighted the importance of C-terminal amidation in stabilizing peptide-membrane interactions and influencing alpha-helix formation in antimicrobial peptides frontiersin.org.

Conformational studies using techniques like X-ray crystallography and NMR spectroscopy are crucial for understanding how modifications like amidation affect peptide structure pnas.orgnih.gov. While a specific crystal structure for this compound alone might not be widely highlighted, the crystal structures of peptides containing amidated tryptophan residues, or of protected amino acids used in synthesis, contribute to the broader understanding of peptide conformation nih.govpnas.org. For instance, crystal structures of L-tryptophan and studies on the structural variability of DNA in crystals involving tryptophan-containing molecules provide fundamental data relevant to understanding the behavior of tryptophan in different chemical environments nih.govresearchgate.net.

Research into peptide synthesis methods also provides relevant data, such as yields and purity of protected amino acids like this compound when used as starting materials mdpi.comkirj.ee.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKLCWXRBTPLH-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357506 | |

| Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20696-64-4 | |

| Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Z Trp Nh2 and Tryptophan Based Compounds

Strategies for Z-TRP-NH2 Synthesis

The synthesis of this compound and analogous peptide amides can be achieved through several established methodologies, including fragment condensation and solid-phase peptide synthesis.

Fragment Condensation Approaches in Peptide Construction

Fragment condensation is a powerful strategy for the synthesis of larger peptides, where smaller, protected peptide fragments are synthesized and then coupled together in solution or on a solid support. This approach can be advantageous for long sequences by minimizing repetitive coupling and deprotection steps on a large, growing peptide chain, which can lead to cumulative side reactions and purification challenges.

In the context of synthesizing a tryptophan-containing peptide amide like this compound, a convergent solid-phase fragment condensation (SPFC) approach can be employed. This involves the synthesis of protected peptide fragments on a solid support, followed by their condensation. A "swelling volume" method has been shown to be particularly effective, where reactants are dissolved in a minimal volume of a solvent that swells the resin, thereby maximizing the concentration of the reactants and driving the coupling reaction to completion. This technique has been demonstrated to significantly improve yields compared to conventional solid-phase methods. rsc.org

For instance, in the synthesis of a 21-amino acid peptide, the use of a swelling volume method for fragment condensation resulted in an 81% yield of the isolated peptide, compared to just 21% with conventional techniques. rsc.org This highlights the efficiency of this approach for coupling peptide fragments, which is applicable to the synthesis of peptides containing tryptophan.

Table 1: Representative Data for Fragment Condensation using the Swelling Volume Method

| Parameter | Value/Condition | Reference |

|---|---|---|

| Fragment 1 | Resin-bound peptide | rsc.org |

| Fragment 2 | C-unprotected peptide (1.5 equiv.) | rsc.org |

| Coupling Reagents | DIC (1.5 equiv.), HOBt (1.5 equiv.) | rsc.org |

| Solvent | N,N-dimethylacetamide (DMA) (swelling volume) | rsc.org |

| Reaction Time | 18 hours | rsc.org |

| Yield (Isolated Peptide) | 81% | rsc.org |

Solid-Phase Peptide Synthesis (SPPS) Methodologies for C-Terminal Tryptophan Amidation

Solid-phase peptide synthesis (SPPS) is the most common method for the routine synthesis of peptides. The peptide is assembled in a stepwise manner on an insoluble polymeric support.

Fmoc-Based Synthetic Protocols

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. researchgate.net The base-labile Fmoc group is used for temporary Nα-amino protection, while acid-labile protecting groups, such as tert-butyl, are used for the side chains. For the synthesis of C-terminal peptide amides, a Rink amide resin is commonly employed. luxembourg-bio.com The synthesis cycle involves the deprotection of the Fmoc group with a base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid. luxembourg-bio.com Microwave irradiation has been shown to accelerate both the deprotection and coupling steps, significantly reducing synthesis time and often improving the purity of the crude peptide. researchgate.netnih.gov

Table 2: Typical Parameters for Fmoc-Based SPPS of a Tryptophan-Containing Peptide

| Step | Reagents and Conditions | Key Considerations | Reference |

|---|---|---|---|

| Resin | Rink Amide Resin | For C-terminal amide | luxembourg-bio.com |

| Deprotection | 20% Piperidine in DMF | Can be accelerated with microwave (e.g., 3 min) | luxembourg-bio.comnih.gov |

| Coupling | Fmoc-amino acid (excess), Coupling reagent (e.g., HBTU, DIC/HOBt), Base (e.g., DIPEA) | Microwave assistance (e.g., 5 min) can improve efficiency | luxembourg-bio.comnih.gov |

| Cleavage | TFA/TIS/H2O (e.g., 95:2.5:2.5) | Scavengers are crucial to prevent tryptophan alkylation | |

| Purity (Crude) | Variable, often >85% with microwave assistance | Dependent on sequence and synthesis conditions | creative-peptides.com |

Automated Solid-Phase Azapeptide Synthesis Platforms

Azapeptides, where the α-carbon of one or more amino acids is replaced by a nitrogen atom, are of interest due to their potential for increased stability towards enzymatic degradation. Recently, fully automated solid-phase azapeptide synthesis platforms have been developed. biorxiv.org These systems often utilize pre-activated, bench-stable building blocks, such as Fmoc-protected benzotriazole (B28993) esters of aza-amino acids, which can be incorporated into a peptide sequence using standard SPPS protocols. biorxiv.org Microwave irradiation is frequently employed to enhance the efficiency of the coupling steps. biorxiv.org

Table 3: Parameters for Automated Solid-Phase Azapeptide Synthesis

| Parameter | Reagents and Conditions | Reference |

|---|---|---|

| Building Blocks | Fmoc-protected aza-amino acid benzotriazole esters (aza-OBt) (5 eq.) | biorxiv.org |

| Resin | Wang or Rink Amide resin | biorxiv.org |

| Aza-amino Acid Coupling | 60 min at 60°C (microwave) | biorxiv.org |

| Natural Amino Acid Coupling | 2 min at 90°C (microwave) with DIC/Oxyma pure | biorxiv.org |

| Fmoc Deprotection | 1 min at 90°C (microwave) | biorxiv.org |

| Cleavage | TFA/H2O/TIPS (95:2.5:2.5) | biorxiv.org |

Precursor Synthesis for Aza-Tryptophan Analogues

The synthesis of aza-tryptophan containing peptides requires the preparation of stable aza-amino acid precursors. A common route involves the direct N-alkylation of a protected hydrazine (B178648) with an appropriate alkyl halide. This method avoids the use of hydrogen gas and expensive hydrogenation catalysts. The optimization of reaction conditions, such as the choice of solvent and base, is crucial for achieving good yields of the desired monoalkylated product while minimizing the formation of dialkylated byproducts.

One study optimized the benzylation of various carbazates and found that using acetonitrile (B52724) as the solvent with 2,4,6-trimethylpyridine (B116444) as a base provided good yields of the N'-benzyl hydrazine derivatives. kirj.ee

Table 4: Optimized Conditions for the Synthesis of Aza-Phenylalanine Precursors via Hydrazine Alkylation

| N-Protecting Group | Alkylating Agent | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|

| Fmoc | Benzyl bromide | Acetonitrile | 2,4,6-trimethylpyridine | 74% | kirj.ee |

| Boc | Benzyl bromide | Acetonitrile | 2,4,6-trimethylpyridine | 79% | kirj.ee |

| Z | Benzyl bromide | Acetonitrile | 2,4,6-trimethylpyridine | 64% | kirj.ee |

Chemical Modifications of Tryptophan Residues within Peptide Structures

The indole (B1671886) side chain of tryptophan is a unique target for chemical modification due to its distinct reactivity and low abundance in proteins. researchgate.net This allows for site-selective functionalization of peptides and proteins.

A notable method for the selective modification of tryptophan involves a photochemical process using N-carbamoylpyridinium salts and UV-B light. nih.govresearchgate.netnih.gov This reaction is proposed to proceed through a photoinduced electron transfer (PET) from the tryptophan residue to the pyridinium (B92312) salt, leading to the transfer of a labeling group to the C2 position of the indole ring. nih.gov This method exhibits excellent site selectivity for tryptophan and is tolerant of other redox-active amino acids. The reaction can be performed in aqueous conditions without the need for organic cosolvents or photocatalysts. nih.gov

Table 5: Photocatalytic C2-Alkylation of Tryptophan-Containing Peptides

| Peptide Substrate | Radical Precursor | Reaction Time | Yield (Isolated) | Reference |

|---|---|---|---|---|

| Model Peptide 4 | Bromodifluoroacetamide 2a | 10 min | 43% | acs.org |

| Ac-HISKEY-NH2 (Trp-containing) | Bromodifluoroacetamide 2a | 10 min | 45% | acs.org |

| Ac-WAGGDASGE-OH | Bromodifluoroacetamide 2a | 10 min | 48% | acs.org |

Another approach to tryptophan modification is through photocatalytic C2-alkylation using radical precursors derived from bromodifluoroacetate or acetamide. acs.org This visible-light-mediated reaction is rapid, operationally simple, and tolerates a wide range of functional groups. For many radical precursors, the reactions are complete within minutes. acs.org

Regioselective Functionalization Techniques (e.g., Copper-Catalyzed Ullmann Coupling at Indole Nitrogen)

The indole side chain of tryptophan offers multiple sites for chemical modification, making regioselective functionalization a key challenge and opportunity in synthetic chemistry. Transition-metal catalyzed cross-coupling reactions are powerful tools for achieving such selectivity. rsc.org

One prominent technique is the copper-catalyzed Ullmann coupling, which facilitates the N-arylation of the indole ring. rsc.orgrsc.org This reaction creates a new C(sp²)–N bond, a challenging yet crucial transformation for modifying tryptophan residues within peptides. rsc.org A simple and effective protocol involves the use of copper(II) acetate (B1210297) as a catalyst with triarylbismuth reagents serving as the arylating agent. This method is notable for its high tolerance of various functional groups and its ability to proceed under relatively mild conditions (e.g., 50 °C in the presence of a base like triethylamine), preserving the integrity of the stereogenic center of the amino acid. researchgate.net The reaction has been successfully applied to N-arylate tryptophan-containing di- and tripeptides. researchgate.net

The Ullmann coupling demonstrates remarkable chemoselectivity for tryptophan residues, offering a pathway to modify peptides and proteins with precision. rsc.org The conditions can be optimized for high yields; for instance, using CuI with a specific ligand like Johnphos and a base such as KHCO3 in DMSO at 130 °C has proven effective for synthesizing multisubstituted indoles. organic-chemistry.org

Beyond N-arylation at the indole nitrogen, other positions on the indole ring can be selectively functionalized. For example, photocatalytic methods have been developed for the C2-alkylation and C2-arylation of tryptophan. acs.orgacs.orgrsc.org These reactions are often rapid, operationally simple, and tolerate a wide range of functional groups, making them suitable for the late-stage modification of complex peptides. acs.org Similarly, rhodium-catalyzed reactions can achieve regioselective functionalization at the C7 position of the indole ring. researchgate.net

Table 1: Examples of Regioselective Functionalization of Tryptophan Derivatives

| Reaction Type | Catalyst/Reagent | Position | Substrate | Key Features |

|---|---|---|---|---|

| N-Arylation | Copper(II) acetate / Triarylbismuthine | N1 | Tryptophan-containing peptides | High functional group tolerance; mild conditions. researchgate.net |

| N-Arylation | CuI / Johnphos | N1 | Aryl iodides and enamines | One-pot tandem reaction for indole synthesis. organic-chemistry.org |

| C2-Alkylation | Photocatalyst / Bromodifluoroacetate | C2 | Tryptophan-containing peptides | Rapid, visible-light mediated, additive-free. acs.org |

| C7-Functionalization | Rh(III) catalyst / 1,4-benzoquinones | C7 | Protected tryptophans | Pivaloyl-directed C-H activation. researchgate.net |

Incorporation of Modified Tryptophan Building Blocks (e.g., Trifluoromethylthiolation for Hydrophobicity Modulation)

Incorporating pre-modified tryptophan building blocks into peptide synthesis is a powerful strategy for modulating the physicochemical properties of the resulting peptides. A key example is the introduction of fluorinated groups, such as the trifluoromethylthio (SCF3) group, to enhance local hydrophobicity. nih.govacs.orgresearcher.life Increased hydrophobicity can influence a peptide's interaction with biological membranes and receptors. nih.gov

The synthesis of Fmoc-protected trifluoromethylthiolated tryptophan (Fmoc-(CF3S)Trp) has been achieved on a gram scale with high yields (77–93%). nih.govacs.org This building block is then readily available for use in solid-phase peptide synthesis (SPPS). The trifluoromethylthiolation can be performed on Fmoc-Trp-OEt using reagents that generate an electrophilic "SCF3" species, often activated by a Lewis or Brønsted acid like BF3·OEt2 or TfOH. acs.org The reaction conditions can be tuned to favor the desired product and minimize side reactions. acs.org

Once incorporated into a peptide chain, the CF3S-Trp residue significantly increases the local hydrophobicity. nih.govresearcher.life This effect can be quantified using methods like the chromatographic hydrophobicity index. nih.govresearcher.life This approach has been successfully applied to the late-stage, regioselective trifluoromethylthiolation of tryptophan residues already present in short peptides, achieving yields between 66% and 80%. nih.govacs.org The ability to introduce the SCF3 group both as a building block and through post-synthetic modification provides great flexibility in peptide design. acs.orgresearcher.life

Table 2: Trifluoromethylthiolation of Tryptophan Derivatives for Hydrophobicity Modulation

| Method | Substrate | Reagent/Activator | Yield | Key Outcome |

|---|---|---|---|---|

| Building Block Synthesis | Fmoc-Trp-OEt | SCF3 source / BF3·OEt2 | 77–93% | Production of Fmoc-(CF3S)Trp for SPPS. acs.org |

| Late-Stage Functionalization | Trp-containing dipeptide | SCF3 source / BF3·OEt2 | 80% | Direct modification of peptide. acs.org |

| Late-Stage Functionalization | Trp at C-terminus | SCF3 source / BF3·OEt2 | 74% | Position-dependent reaction rate. acs.org |

| Building Block Synthesis | N-unprotected ethyl ester | SCF3 source / TfOH | 96% | Faster reaction compared to N-protected substrate. researcher.life |

Peptide Length Modulation and Analog Generation for Structure-Activity Probing

The biological activity of peptides is often highly dependent on their length and sequence. Modulating the length of a peptide chain and generating analogs with systematic amino acid substitutions are fundamental strategies for probing structure-activity relationships (SAR). nih.gov This approach is crucial for optimizing potency, selectivity, and metabolic stability.

For tryptophan-rich peptides, which are often studied for their antimicrobial properties, the number and position of cationic and hydrophobic residues are critical. nih.gov For example, in the design of novel antimicrobial peptides, a library of linear peptides with lengths ranging from 3 to 9 amino acid residues was synthesized, using tryptophan as a template at various positions. The nine-residue peptide Ac-KWRRWVRWI-NH2 (Pac-525) showed improved activity against bacteria and reduced hemolytic activity compared to shorter analogs. nih.gov Further studies on this peptide demonstrated that decreasing the number of positively charged residues diminished its antimicrobial activity, highlighting the importance of charge distribution. nih.gov

The synthesis of such analogs, like His-Phe-Arg-Trp-NH2 and its derivatives, is typically carried out using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov Conformational analysis of these analogs helps to identify the minimal structural requirements for biological activity, providing a guide for the rational design of new compounds. nih.gov Computational studies can complement experimental work by predicting how changes in sequence and length, such as mutating a single amino acid in a tryptophan zipper peptide, might alter the three-dimensional structure and function. scielo.br

Design and Synthesis of Peptidomimetics Incorporating Tryptophan (e.g., Oxetane-Modified Structures)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. A key strategy in peptidomimetic design is the replacement of the labile amide bond with a non-hydrolyzable surrogate. nih.gov

One innovative approach is the incorporation of an oxetane (B1205548) ring into the peptide backbone. nih.govnih.gov In these "oxetanyl peptides," an amide bond is replaced by a stable oxetanylamine fragment. This modification retains the hydrogen bond donor/acceptor pattern of the original peptide bond, which is often crucial for maintaining biological activity, while rendering the new linkage resistant to proteases. nih.gov

The synthesis of oxetane-containing dipeptide building blocks can be achieved in a few steps in solution. These building blocks are then incorporated into longer peptide chains using conventional Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This methodology has been used to create backbone-modified versions of biologically active peptides like bradykinin (B550075) and enkephalins. nih.gov The strategy is versatile and allows for the preparation of various amino acid combinations, including those with tryptophan, by using standard peptide coupling techniques. nih.gov The embedded amino-oxetanyl fragments have been shown to be stable under a variety of reaction conditions, further demonstrating their utility in medicinal chemistry. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Z-TRP-NH2, DFT calculations would be employed to determine its most stable three-dimensional structure. The process involves iteratively adjusting the coordinates of the atoms and calculating the energy until a configuration with the lowest possible energy is found.

This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the geometry of the tryptophan indole (B1671886) ring, the conformation of the benzyloxycarbonyl protecting group, and the orientation of the amide group. The resulting optimized geometry is the basis for further calculations of other molecular properties.

Table 1: Predicted Key Structural Parameters for this compound from DFT Optimization (Illustrative) This table is illustrative of the type of data obtained from DFT calculations. Actual values would require specific quantum chemical computations.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| Cα-Cβ Bond Length | Bond between the alpha and beta carbons of the tryptophan side chain | 1.53 - 1.55 Å |

| Φ (Phi) Dihedral Angle | C'-N-Cα-C' | Variable, depends on conformer |

| Ψ (Psi) Dihedral Angle | N-Cα-C'-N | Variable, depends on conformer |

| χ1 (Chi1) Dihedral Angle | N-Cα-Cβ-Cγ | -60°, 180°, 60° (for staggered conformers) |

DFT is also used to elucidate the electronic properties of this compound. Frontier Molecular Orbital (FMO) theory is a key concept within this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity.

HOMO : The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring of the tryptophan residue, making this region a likely site for electrophilic attack.

LUMO : The LUMO is the orbital that is most likely to accept an electron. For this compound, the LUMO is anticipated to be distributed over the benzyloxycarbonyl group and the amide moiety, indicating these as potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 2: Frontier Molecular Orbital (FMO) Characteristics of this compound (Conceptual)

| Orbital | Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Indole Ring (Tryptophan) | Nucleophilic character; site for electrophilic attack |

| LUMO | Benzyloxycarbonyl Group, Amide | Electrophilic character; site for nucleophilic attack |

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior and conformational flexibility of this compound in various environments, such as in solution. nih.gov

These simulations allow for the exploration of the molecule's conformational landscape, which is the potential energy surface as a function of its structural degrees of freedom. For this compound, key degrees of freedom include the backbone dihedral angles (Φ, Ψ) and the side-chain dihedral angles (χ). A study on the closely related N-acetyl-L-Tryptophan-N-methylamide revealed a complex potential energy surface with numerous stable conformers. mdpi.comnih.gov It is expected that this compound would exhibit similar conformational heterogeneity.

MD simulations can identify the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's structural dynamics. This information is vital for understanding how the molecule might adapt its shape to bind to a biological target.

Table 3: Potential Stable Conformers of this compound Based on Tryptophan Dihedral Angles Based on known conformational preferences of tryptophan residues. mdpi.comnih.gov

| Backbone Conformation (Illustrative) | Side Chain Rotamer (χ1) | Relative Population |

|---|---|---|

| β-sheet like | g+ (gauche+) | Potentially populated |

| β-sheet like | t (trans) | Potentially populated |

| β-sheet like | g- (gauche-) | Potentially populated |

| α-helical like | g+ (gauche+) | May be populated |

| α-helical like | t (trans) | May be populated |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Tryptophan-Containing Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds like tryptophan-containing peptides, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

The process involves:

Data Collection : Assembling a dataset of tryptophan-containing peptides with experimentally measured biological activities.

Descriptor Calculation : For each molecule, calculating a set of numerical descriptors that encode its structural, physical, and chemical properties. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed activity.

Validation : Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model could be used to predict the activity of this compound and to guide the design of new, more potent tryptophan derivatives by identifying the key structural features that influence their biological effects.

Predicted Binding Interactions and Ligand-Receptor Docking (e.g., AlphaFold3 Modeling)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial for understanding the molecular basis of a ligand's biological activity.

Recent advancements in artificial intelligence, such as Google DeepMind's AlphaFold3, have significantly enhanced the ability to predict the structures of protein-ligand complexes with high accuracy. AlphaFold3 can model the interactions of small molecules with proteins, providing detailed insights into the binding mode.

A docking study of this compound with a specific target receptor would involve:

Receptor Preparation : Obtaining the 3D structure of the target protein, either from experimental sources like the Protein Data Bank or from a predictive model like AlphaFold.

Ligand Preparation : Generating a 3D conformation of this compound, typically from DFT geometry optimization.

Docking Simulation : Placing the ligand in the binding site of the receptor and using a scoring function to evaluate and rank different binding poses.

The results would predict the specific amino acid residues in the receptor that interact with this compound. Key interactions for the tryptophan moiety often include hydrogen bonds involving the indole N-H group and π-π stacking or hydrophobic interactions with aromatic residues of the receptor.

Determination of Minimal Structural Requirements for Observed Activities

Structure-Activity Relationship (SAR) studies, informed by computational analyses, help to determine the minimal structural features of a molecule that are essential for its biological activity. For this compound and related tryptophan derivatives, this involves systematically analyzing how modifications to different parts of the molecule affect its function.

Computational methods can contribute to SAR by:

Pharmacophore Modeling : Identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity.

Virtual Screening : Using docking or QSAR models to evaluate a large library of virtual compounds to see which modifications are likely to enhance or diminish activity.

Alanine (B10760859) Scanning Mutagenesis Simulation : Computationally mimicking the experimental technique of mutating receptor residues to alanine to identify which residues are critical for ligand binding.

For this compound, SAR studies would aim to understand the importance of the benzyloxycarbonyl (Z) group, the free amide (-NH2) terminus, and the indole ring of the tryptophan side chain. This knowledge is fundamental for the rational design of simplified or modified analogs with improved properties.

Biochemical and Enzymatic Interactions

Tryptophan as an Enzymatic Substrate

Tryptophan serves as a substrate for several key enzymes involved in diverse metabolic pathways, including the kynurenine (B1673888) pathway and protein synthesis. The specificity of these enzymes towards tryptophan and its analogues dictates whether Z-TRP-NH2 can interact with them.

Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO) Substrate Recognition and Catalysis Mechanisms

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) are heme-containing enzymes that catalyze the initial, rate-limiting step in the kynurenine pathway: the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to produce N-formylkynurenine. rsc.orgresearchgate.netnih.govwikipedia.org TDO is primarily found in the liver and is highly selective for L-tryptophan, while IDO is more widely distributed and can act on a broader range of indole-containing substrates. wikipedia.orgnih.govnih.govbiorxiv.org

The catalytic mechanism involves the binding of L-tryptophan to the ferrous form of the enzyme, followed by dioxygen binding to form a ternary complex. researchgate.netnih.govpnas.org This complex facilitates the activation of oxygen and the subsequent cleavage of the C2-C3 double bond of the indole ring. researchgate.netnih.govpnas.org Substrate recognition in TDO involves electrostatic and hydrogen-bonding interactions with the carboxylate and ammonium (B1175870) moieties of tryptophan, contributing to its L-stereospecificity. pnas.orgcolumbia.edu Key residues in the active site interact with the substrate, positioning the indole ring for oxygenation. pnas.orgpnas.orgnih.gov

Peptide-Aminoacyl-tRNA Ligase Substrate Specificity for Tryptophan Conjugation

Aminoacyl-tRNA synthetases (aaRS) are enzymes responsible for attaching specific amino acids to their corresponding transfer RNAs (tRNAs), a crucial step in protein synthesis. Tryptophanyl-tRNA synthetase (TrpRS) specifically recognizes tryptophan and ligates it to tRNATrp. nih.govnih.gov This process involves the formation of a tryptophan-adenylate intermediate, followed by the transfer of tryptophan to the tRNA. nih.gov TrpRS exhibits high affinity and selectivity for tryptophan. nih.gov

Recently discovered peptide-aminoacyl-tRNA ligases (PEARLs) represent another class of enzymes that utilize aminoacyl-tRNAs to append amino acids to the C-terminus of peptides. pnas.orgpnas.org These enzymes catalyze a template-independent reaction where the C-terminal carboxylate of a peptide substrate is activated, and the aminoacyl group from an aminoacyl-tRNA is transferred to form a new peptide bond. pnas.orgpnas.org Some PEARLs have been shown to conjugate tryptophan to peptide substrates. pnas.org Studies on the substrate specificity of a Trp-conjugating PEARL (BhaBCTrp) indicate tolerance for various amino acids at the C-terminus of the peptide substrate and recognition of L-tryptophan and 5-bromo-tryptophan as aminoacyl-tRNA donors. pnas.orgpnas.org

This compound, being an amide derivative, lacks the free C-terminal carboxylate required for activation by PEARLs. Additionally, the Nα-benzyloxycarbonyl group would likely interfere with recognition by TrpRS, which requires a free alpha-amino group for adenylation and subsequent tRNA charging. Therefore, this compound is not expected to serve as a substrate for direct incorporation into peptides by PEARLs or for charging onto tRNA by TrpRS.

Decarboxylase Substrate Scope and Enzyme Engineering for Tryptophan Analogues

Tryptophan decarboxylases (TDCs) are pyridoxal (B1214274) 5′-phosphate-dependent enzymes that catalyze the decarboxylation of tryptophan to produce tryptamine. frontiersin.org These enzymes play a role in the biosynthesis of various plant alkaloids and are of interest for biocatalysis and synthetic biology. frontiersin.orgnih.govchemrxiv.orgresearchgate.net

Research has explored the substrate scope of TDCs and employed enzyme engineering to expand their activity towards tryptophan derivatives and analogues. frontiersin.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net Studies have shown that some TDCs can recognize and decarboxylate tryptophan analogues with modifications on the indole ring, such as hydroxylated or halogenated tryptophans. frontiersin.org Certain Cβ-methyl-L-tryptophans and even analogues where the indole nitrogen is replaced by sulfur (1-thio-L-tryptophan) or a carbon is replaced by nitrogen (7-aza-L-tryptophan) have been accepted as substrates by engineered TDCs. frontiersin.org

However, the decarboxylation reaction specifically targets the carboxyl group of the amino acid. Since this compound has its C-terminus as an amide rather than a free carboxyl group, it cannot undergo the decarboxylation catalyzed by TDCs. The Nα-benzyloxycarbonyl group would also likely hinder binding to the enzyme's active site, which is designed to accommodate a free alpha-amino group. Therefore, this compound is not a substrate for tryptophan decarboxylases.

Molecular Pathways Involving Tryptophan Metabolism

Tryptophan is metabolized through several pathways, with the kynurenine pathway being the most prominent, accounting for the majority of tryptophan degradation in mammals. creative-proteomics.comnih.govencyclopedia.pubencyclopedia.pub

Kynurenine Pathway Dynamics

The kynurenine pathway is a complex cascade of enzymatic reactions that begins with the oxidative cleavage of tryptophan by TDO or IDO, leading to the formation of N-formylkynurenine, which is then converted to kynurenine. nih.govencyclopedia.puboup.comfrontiersin.orgfrontiersin.org Kynurenine serves as a central intermediate and can be further metabolized into a variety of bioactive compounds, including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), quinolinic acid (QUIN), and ultimately NAD+. creative-proteomics.comnih.govencyclopedia.puboup.comfrontiersin.orgfrontiersin.orgmdpi.com

The dynamics of the kynurenine pathway are influenced by the availability of tryptophan and the activity of the key enzymes, particularly TDO and IDO. creative-proteomics.comfrontiersin.orgoup.comfrontiersin.org This pathway plays crucial roles in immune regulation, neurotransmission, and is implicated in various disease states, including neurodegenerative and psychiatric disorders. creative-proteomics.comnih.govoup.comfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgpnas.org

Serotonin (B10506) Pathway Molecular Intermediates

Tryptophan is a fundamental precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a crucial monoamine neurotransmitter involved in numerous physiological processes, including mood, cognition, and gastrointestinal function. elsevier.eswikipedia.orgmdpi.com The conversion of Tryptophan to serotonin involves a two-step enzymatic process. The initial and rate-limiting step is the hydroxylation of Tryptophan at the 5-position by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). elsevier.esmdpi.com Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (L-AADC) to yield serotonin. mdpi.com

Approximately 90% of the body's serotonin is produced in the enterochromaffin cells of the gut, with the remaining 10% synthesized in serotonergic neurons within the central nervous system. elsevier.esajol.info TPH exists in two isoforms: TPH1, primarily found in the gut, and TPH2, expressed in CNS and enteric neurons. elsevier.esmdpi.com

While this compound is not a direct intermediate in this pathway, its structural relationship to Tryptophan suggests potential use in research exploring Tryptophan uptake, metabolism, or the development of modified precursors or probes for studying the enzymes involved in serotonin synthesis. However, the presence of the Z-group and the amidated C-terminus would significantly alter its interaction with the specific enzymes (TPH and L-AADC) compared to free Tryptophan.

Molecular Mechanisms of Gluconeogenesis Inhibition by Tryptophan

Tryptophan has been identified as an inhibitor of gluconeogenesis, the metabolic pathway responsible for synthesizing glucose from non-carbohydrate precursors, such as certain amino acids, lactate, and glycerol. mdpi.comwikipedia.orgnih.govlibretexts.org Gluconeogenesis is vital for maintaining blood glucose homeostasis, particularly during fasting or periods of low carbohydrate intake. libretexts.org

Studies dating back over half a century noted Tryptophan's inhibitory effect on gluconeogenesis. mdpi.com Biochemical investigations have indicated that Tryptophan inhibits phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key regulatory enzyme in the gluconeogenesis pathway. mdpi.comnih.gov However, the precise molecular mechanism by which Tryptophan inhibits PEPCK has not been fully elucidated. mdpi.com

As with the serotonin pathway, this compound's direct role in gluconeogenesis inhibition is not established in the provided search results. Its relevance would likely be in studies investigating how modified Tryptophan derivatives affect this pathway or as a tool in related biochemical research, assuming it can be processed or deprotected in a biological system to yield active Tryptophan or related metabolites.

In Vitro Stability and Degradation Kinetics

The in vitro stability and degradation kinetics of this compound are influenced by its chemical structure, including the protecting groups and the peptide bond. Peptides and amino acid derivatives can undergo various degradation pathways, including hydrolysis, oxidation, deamidation, and racemization, depending on factors such as pH, temperature, solvent, and the presence of enzymes or metal ions. mdpi.com

While specific degradation kinetics for this compound were not detailed in the search results, general principles regarding peptide and amino acid derivative stability can be applied. The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, although the Z-group might offer some protection to the N-terminus. mdpi.com Tryptophan residues within peptides are known to be susceptible to oxidation, especially the indole ring, which can be influenced by the surrounding environment and the presence of oxidizing agents or metal ions. mdpi.commdpi.com

Studies on the thermal stability of Tryptophan and Tryptophan-coated materials indicate that Tryptophan can undergo degradation at elevated temperatures. researchgate.netcambridge.org For instance, Tryptophan in aqueous solution showed significant degradation after exposure to 80°C. cambridge.org The presence of metal cations can also influence the thermal stability and degradation pathways of amino acids and their complexes. researchgate.net

Designing formulations for therapeutic peptides often involves strategies to enhance stability in aqueous solutions by considering these degradation pathways and identifying susceptible residues like Tryptophan. mdpi.com This highlights the importance of understanding the degradation kinetics of compounds like this compound for their potential use in research or as building blocks for more complex molecules.

Complexation of Tryptophan with Metal Ions (e.g., Palladium(II), Chromium(III))

Tryptophan, possessing both amino and carboxylate groups, as well as the indole nitrogen, can act as a ligand and form coordination complexes with various metal ions. The coordination chemistry of amino acids with transition metal ions is a significant area of study due to their relevance in biological systems and chemical processes, including catalysis and metal transport.

Coordination Chemistry and Ligand Binding Modes

Tryptophan can bind to metal ions through different donor atoms, primarily the amino nitrogen and the carboxylate oxygens, forming chelate rings. The indole nitrogen can also potentially participate in coordination, although its involvement can depend on the metal ion and the specific conditions. rsc.orgmdpi.com

Studies on the complexation of Tryptophan with Palladium(II) acs.orgmdpi.comchinesechemsoc.orgscispace.com have shown that Palladium(II) can bind to Tryptophan-containing peptides, leading to regioselective cleavage in some cases. acs.org Palladium(II) complexes have been reported to bind to N-acetylated Tryptophan-containing peptides, with evidence suggesting coordination through the amino and carboxylate groups. acs.orgmdpi.com While coordination through the indole nitrogen is possible, it appears less common or dependent on the specific Palladium(II) complex and conditions. acs.org For instance, bis-(tryptophanato)palladium(II) is suggested to be a 5-membered N,O chelate. mdpi.com Palladium can also be involved in catalytic reactions involving Tryptophan derivatives, potentially through complexation intermediates. chinesechemsoc.orgru.nl

Chromium(III) also forms complexes with amino acids, including Tryptophan. scirp.orgchemmethod.comresearchgate.netafricanscientistjournal.orgrsc.org Potentiometric studies have been used to determine the dissociation constants of amino acids and the stability constants of their complexes with Chromium(III). africanscientistjournal.org The complexation of aquachromium(III) with DL-tryptophan in aqueous acidic media has been investigated, with findings suggesting the formation of a 1:3 complex. rsc.org The kinetics and mechanism of this interaction have been studied, indicating an outer-sphere complexation equilibrium preceding the anation. rsc.org

Synthesis and identification of a Chromium(III) complex with Tryptophan, [Cr(Trp)2(OH)(H2O)], have been reported, proposing a six-coordinate structure where Tryptophan acts as a ligand. chemmethod.com Spectroscopic analysis, such as FT-IR, can provide evidence for the coordination of Tryptophan to Chromium(III) through shifts in vibrational bands corresponding to amino and carboxylate groups, as well as the presence of metal-nitrogen vibrations. chemmethod.com

The interaction of Chromium(III) complexes with free Tryptophan has also been studied using techniques like fluorescence spectroscopy, indicating binding affinity and quenching of Tryptophan fluorescence. researchgate.net

While the complexation studies primarily focus on free Tryptophan, the presence of the Z-group and the amidated C-terminus in this compound would significantly alter its coordination behavior compared to the free amino acid. The Z-group and the amide would introduce steric and electronic effects, potentially influencing which donor atoms are available for binding and the stability of the resulting complexes. Research involving this compound and metal ions might focus on its use as a protected ligand in the synthesis of specific metal complexes or in studies where the protecting groups are later removed.

Research on Z Trp Nh2 Containing Peptides and Derivatives

Design and Synthesis of Peptides Terminating in Trp-NH2

The design and synthesis of peptides terminating in Trp-NH2 are integral to exploring their biological functions and therapeutic potential. Solid-phase peptide synthesis (SPPS) is a widely used methodology for constructing such peptides. This approach typically involves the stepwise addition of protected amino acids to a solid resin, allowing for the controlled formation of peptide bonds. Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a common strategy employed in SPPS, where the Fmoc group is used for temporary Nα-protection nih.govnih.gov. The C-terminal amino acid, in this case, tryptophan, is attached to a suitable resin, often a Rink Amide resin, which allows for the direct generation of a C-terminal amide upon cleavage from the resin nih.gov.

The synthesis of protected Trp-NH2 derivatives, such as Z-Trp-NH2 (Benzyloxycarbonyl-L-tryptophanamide), is a prerequisite for incorporating tryptophan with a protected Nα-terminus and a C-terminal amide into peptide chains or for other chemical modifications nih.gov. One method for preparing this compound involves the amidation of N-protected tryptophan. A convenient one-pot procedure utilizes ammonium (B1175870) hydrogencarbonate and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to amidate Boc- or Z-amino acids at room temperature, yielding the desired amides in high yields nih.gov. This method is reported to proceed smoothly with gentle evolution of carbon dioxide and allows for ready isolation of the amide product after removing excess ammonium hydrogencarbonate nih.gov.

The incorporation of Trp-NH2 at the C-terminus is a deliberate design choice that impacts the peptide's properties. For instance, peptides designed as melanocortin receptor agonists often feature a C-terminal Trp-NH2, which is considered part of the critical pharmacophore domain for receptor selectivity and agonist-induced signaling idrblab.netontosight.ai. The synthesis of libraries of peptides with modifications at various positions, including the C-terminal Trp-NH2, is a common strategy in drug discovery to identify compounds with improved potency, selectivity, and pharmacological profiles idrblab.netfishersci.comzhanggroup.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of Trp-NH2 Containing Peptides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a peptide sequence, particularly the inclusion and context of Trp-NH2, influence its biological activity. Peptides containing the His-Phe-Arg-Trp sequence, often with a C-terminal amide, have been extensively studied for their activity at melanocortin receptors idrblab.netontosight.aifishersci.comzhanggroup.orgnih.govuni-freiburg.denih.gov. These studies reveal the critical role of the tryptophan residue and the C-terminal amidation in receptor binding and activation.

Impact of Amino Acid Substitutions on Molecular Recognition

Amino acid substitutions within a peptide sequence containing Trp-NH2 can significantly impact its molecular recognition by target receptors or enzymes. In melanocortin peptides, the His-Phe-Arg-Trp sequence is considered a key message sequence for receptor interaction idrblab.netfishersci.com. Modifications at any of these positions can alter the peptide's affinity and efficacy at different melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) idrblab.netfishersci.comnih.govnih.gov.

Specifically, substitutions at the tryptophan position have been shown to be important for melanocortin-3 receptor agonist potency idrblab.netfishersci.com. For example, replacing the Trp amino acid with Nal(2') or D-Nal(2') in the tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 resulted in equipotent melanocortin receptor potency in some cases, suggesting that the chemically reactive Trp indole (B1671886) side chain can be replaced with the nonreactive Nal(2') moiety for designing nonpeptide agonists idrblab.netfishersci.com. However, other modifications at the Trp position can lead to significant changes in potency and receptor selectivity idrblab.netfishersci.comnih.govnih.gov.

Substitutions at other positions, such as the phenylalanine (Phe) or histidine (His) residues, also influence the activity and selectivity of Trp-NH2 containing melanocortin peptides nih.govuni-freiburg.descitoys.comzhanggroup.org. These studies highlight the intricate relationship between the amino acid sequence, three-dimensional structure, and interaction with the target receptor uni.lu.

Influence of N-Terminal and C-Terminal Amidation on Bioactivity

N-terminal and C-terminal modifications, particularly amidation at the C-terminus, play a crucial role in the bioactivity of peptides containing Trp-NH2. C-terminal amidation involves the conversion of the terminal carboxylic acid group to a carboxamide (NH2). This modification removes the negative charge at the C-terminus, which can increase the hydrophobicity of the peptide iscabiochemicals.com.

C-terminal amidation can enhance peptide stability by reducing susceptibility to carboxypeptidase enzymes, which cleave amino acids from the C-terminus iscabiochemicals.com. This increased stability can lead to a longer half-life in biological systems. Furthermore, C-terminal amidation can significantly influence receptor binding and activation iscabiochemicals.commedchemexpress.com. For some peptides, amidation is essential for recognition by their receptors iscabiochemicals.com. It can also impact the peptide's conformation and its ability to interact with biological membranes iscabiochemicals.commedchemexpress.comwikipedia.org.

In the context of antimicrobial peptides, C-terminal amidation has been shown to enhance antimicrobial activity, potentially due to increased positive charge and altered amphiphilicity, which affects their interaction with bacterial cell membranes wikipedia.org. Studies comparing amidated and non-amidated versions of peptides have demonstrated that amidation can lead to increased efficacy and influence the peptide's propensity to form secondary structures like alpha-helices upon interacting with membranes wikipedia.org.

N-terminal modifications, such as acetylation, can also affect peptide properties like stability and interaction with biological molecules binasss.sa.crfishersci.co.uk. Acetylation removes the positive charge on the N-terminus and can prevent degradation by aminopeptidases fishersci.co.uk.

Development and Application of Fluorogenic Substrates Incorporating Trp-NH2 for Enzyme Assays

Fluorogenic peptide substrates are valuable tools for continuously monitoring enzyme activity. These substrates are designed to become fluorescent upon cleavage by a specific enzyme. The incorporation of a tryptophan residue, often as Trp-NH2 at the C-terminus or internally, can be a key element in the design of such substrates idrblab.netwikidata.org.

Tryptophan itself possesses intrinsic fluorescence with an emission maximum around 340-350 nm when excited at 280 nm idrblab.net. In some early fluorogenic substrates, the fluorescence of tryptophan was quenched by a suitable group, such as a dinitrophenyl (Dnp) group idrblab.net. Upon enzymatic cleavage of the peptide bond between the tryptophan and the quencher, the fluorescence is restored, allowing for quantification of enzyme activity idrblab.net.

More sophisticated fluorogenic substrates utilize Förster Resonance Energy Transfer (FRET) pairs, where a fluorescent donor and a quencher are placed on either side of the enzyme cleavage site within the peptide sequence idrblab.net. Tryptophan can serve as a donor fluorophore in such systems idrblab.net. Other fluorophores like Mca (7-Methoxycoumarin-4-yl)acetyl are also commonly used as donors, often paired with quenchers like Dnp chemicalbook.combachem.com.

Several examples of fluorogenic substrates incorporating tryptophan residues have been developed for various enzymes, including matrix metalloproteinases (MMPs) medchemexpress.comidrblab.netwikidata.orgbachem.commybiosource.com. For instance, the substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 was developed for assaying MMP-1 and MMP-2 idrblab.netbachem.comciteab.com. Another example is Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, which is an excellent substrate for MMP-3 and MMP-10 medchemexpress.combachem.commybiosource.com. These substrates typically contain a Trp residue and are often amidated at the C-terminus. The design of these substrates involves careful selection of the peptide sequence and the placement of the donor and quencher to ensure efficient quenching in the intact substrate and a significant increase in fluorescence upon cleavage idrblab.net.

Bioactive Peptide Derivatives and Their Molecular Functions

Peptides containing tryptophan residues, including those terminating in Trp-NH2, are found among a diverse range of bioactive molecules with various molecular functions. These peptides can act as hormones, neurotransmitters, antimicrobial agents, or modulators of protein interactions nih.govbiosynth.comacronymattic.com. Their bioactivity is intrinsically linked to their amino acid sequence, structure, and post-translational modifications like C-terminal amidation.

Examples of bioactive peptides containing Trp-NH2 or Trp residues include melanocortin peptides, which regulate various physiological processes including pigmentation and energy homeostasis idrblab.netontosight.aifishersci.com. Antimicrobial peptides (AMPs) are another class of bioactive peptides where tryptophan residues are frequently found and contribute to their membrane-disrupting properties wikipedia.org. The design of synthetic peptide derivatives incorporating tryptophan aims to enhance specific bioactivities, improve stability, or target particular pathways biosynth.com.

Synthetic Peptide Chains Incorporating Tryptophan Residues (e.g., s-Triazine Derivatives)

Synthetic strategies are employed to create peptide derivatives with enhanced or novel functions. This includes incorporating modified amino acids or conjugating peptides to other molecules. One approach involves the use of s-triazine derivatives in the synthesis of peptidomimetics or for modifying tryptophan residues mybiosource.com.

s-Triazine (1,3,5-triazine) is a versatile scaffold that can be functionalized with various groups, including amino acids or peptides mybiosource.com. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material for synthesizing s-triazine derivatives due to the reactivity of its chlorine atoms, which can be sequentially replaced by nucleophiles mybiosource.com.

Research has explored the synthesis of Fmoc-triazine amino acids, which are unnatural amino acids based on the s-triazine core. These modified amino acids can be incorporated into peptide chains using solid-phase peptide synthesis. By anchoring cationic or hydrophobic residues to the triazine core, researchers can create amphipathic peptidomimetics. For example, antibacterial peptidomimetics have been synthesized by incorporating such triazine amino acids into sequences derived from lysine (B10760008) and tryptophan. This demonstrates how the indole ring of tryptophan can be integrated into complex synthetic structures, including those based on s-triazine, to develop novel bioactive molecules with improved properties like proteolytic stability.

Halogenated Tryptophan Derivatives and Their Biologically Relevant Properties

Halogenated tryptophan derivatives represent a class of modified amino acids with diverse biological activities. Research has explored the synthesis and properties of tryptophan analogues featuring halogen atoms, particularly chlorine and bromine, at different positions on the indole ring.

Studies have investigated the trypanocidal activity of halogenated tryptophan analogues. It has been found that halogenation, particularly at the 7-position of the indole ring, can lead to selective potency against Trypanosoma brucei, the parasite causing sleeping sickness nih.gov. For instance, 7-chloro-L-tryptophan and 7-bromo-L-tryptophan, as well as their methyl ester derivatives, have shown trypanocidal effects nih.govnih.gov. Methyl esterification was observed to increase the trypanocidal activity of several compounds, suggesting improved cellular uptake nih.gov. These halogenated derivatives appear to disrupt essential transamination mechanisms within the parasite, and their activity can be reversed by supplementing with natural L-tryptophan, indicating competition in metabolic pathways nih.gov.

Beyond antiparasitic effects, halogenated tryptophan derivatives are also relevant in protein engineering. Autonomous E. coli strains have been engineered to biosynthesize and genetically incorporate halogenated tryptophan residues, such as 6-chloro-tryptophan, 7-chloro-tryptophan, 6-bromo-tryptophan, and 7-bromo-tryptophan, into proteins nih.gov. This is achieved through the introduction of flavin-dependent halogenases, which catalyze the regiospecific halogenation of tryptophan nih.gov. This biotechnological approach provides a versatile platform for creating proteins with site-specific halogenation, enabling the study of how these modifications influence protein structure, function, and substrate affinity nih.gov.

Another type of modified tryptophan derivative involves trifluoromethylthiolation (addition of an SCF₃ group). While not a traditional halogenation with chlorine or bromine, it introduces fluorine atoms and significantly impacts the properties of the amino acid. Trifluoromethylthiolated tryptophan analogues have been synthesized and incorporated into peptides, demonstrating their ability to enhance local hydrophobicity and modulate the pKa of adjacent functional groups, making them attractive for medicinal chemistry applications genome.jp.

Indole Derivatives Originating from Tryptophan Pathways

Tryptophan serves as a precursor for a wide array of indole derivatives through various metabolic pathways in both host organisms and microorganisms, particularly gut microbiota. Approximately 4% to 6% of dietary tryptophan is metabolized by gut bacteria via the indole metabolic pathway, generating numerous bioactive compounds uni.lu.

Key indole derivatives produced through microbial tryptophan metabolism include indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld) uni.lufishersci.ptamericanelements.com. The production of these compounds involves specific enzymes; for example, tryptophanase produces indole, while IAA is generated via tryptophan-2-monooxygenase and tryptophan decarboxylase uni.lu. IPA is a final product of tryptophan's reductive metabolism uni.lu.

These microbiota-derived indole derivatives play crucial roles in modulating host health, particularly impacting the immune system and metabolic regulation uni.lufishersci.pt. Many of these derivatives act as ligands for host receptors such as the aryl hydrocarbon receptor (AhR) and Pregnane X receptor (PXR) uni.lufishersci.ptthegoodscentscompany.com. Activation of these receptors by indole derivatives can influence immune responses, enhance the integrity of the intestinal epithelial barrier, and stimulate the secretion of intestinal hormones like glucagon-like peptide 1 (GLP-1) uni.lu. These actions contribute to anti-inflammatory and antioxidant effects, helping to regulate host homeostasis uni.lu.

Specific indole derivatives have been linked to various health outcomes. For instance, elevated serum concentrations of IPA have been associated with a decreased prevalence of type 2 diabetes mellitus (T2DM) americanelements.com. Indole itself is recognized as a crucial signaling molecule with anti-inflammatory properties within the gut, produced by various bacteria including Escherichia coli and Bacteroidetes uni.lu. IAA has also been shown to influence metabolic processes, such as lipolysis and hepatic inflammatory responses thegoodscentscompany.com.

The metabolic fate of these indole derivatives can vary. While many indoles mediate beneficial effects, some, like 3-indoxyl sulfate (B86663) (3IS), a co-metabolite generated in the liver from indole, can be toxic at high concentrations and are associated with conditions like vascular disease and renal dysfunction fishersci.ptmpg.de.

Biosynthesis of Tryptophan Derivatives in Biomanufacturing Contexts

The diverse applications and high value of tryptophan derivatives in chemical, food, polymer, and pharmaceutical industries have driven significant interest in their efficient production through biomanufacturing cenmed.comsigmaaldrich.comuni.luchem960.com. Biosynthesis, often utilizing metabolic engineering, synthetic biology, and system biology approaches, has become a primary method for producing various tryptophan derivatives cenmed.comsigmaaldrich.comuni.lu.

Microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, are commonly engineered to reconstruct artificial biosynthesis pathways for the production of a wide range of tryptophan derivatives cenmed.comsigmaaldrich.comuni.luchem960.com. These processes leverage the natural tryptophan biosynthesis pathway, which originates from the shikimate pathway, using precursors like phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate to generate chorismate, which is then converted to tryptophan cenmed.comchem960.com.

Biomanufacturing strategies involve modifying these pathways and introducing enzymes to channel tryptophan metabolism towards desired derivatives. Examples of tryptophan derivatives successfully produced through biosynthesis include 5-hydroxytryptophan (B29612) (5-HTP), serotonin (B10506), melatonin (B1676174), indigo, indirubin, indole-3-acetic acid (IAA), violacein, and deoxyviolacein (B1140582) cenmed.comsigmaaldrich.comuni.luchem960.com.

Research focuses on optimizing these microbial cell factories to increase the yield and reduce the cost of derivative production cenmed.comsigmaaldrich.comuni.lu. This can involve strategies such as enhancing the supply of precursors, modifying regulatory mechanisms in the tryptophan pathway, and optimizing the expression and activity of enzymes involved in the conversion of tryptophan to specific derivatives cenmed.com. For instance, engineered E. coli strains have been developed for the production of melatonin and 5-HTP uni.luchem960.com. Corynebacterium glutamicum has also been engineered to produce L-tryptophan derivatives, including hydroxylated or halogenated forms, by condensing indole or halo-indoles with L-serine using engineered tryptophan synthase enzymes ctdbase.org. The ability to biosynthesize these modified tryptophans is crucial for their incorporation into therapeutic peptides and agrochemicals ctdbase.org.

The biomanufacturing of these compounds offers a sustainable and efficient alternative to traditional chemical synthesis, providing access to complex tryptophan derivatives for various industrial and pharmaceutical applications cenmed.comctdbase.org.

Future Directions and Emerging Research Avenues in Z Trp Nh2 Studies

Advancements in Automated and Green Synthetic Strategies for Tryptophan-Containing Peptides and Analogues

The synthesis of tryptophan-containing peptides and analogues, including Z-TRP-NH2, is an active area of research with a focus on improving efficiency, sustainability, and scalability. Future directions involve the development and refinement of automated and green synthetic strategies. Automated solid-phase peptide synthesis (SPPS) is a widely used approach, and ongoing efforts aim to optimize protocols for incorporating challenging residues like tryptophan while minimizing environmental impact acs.org. This includes exploring the use of greener solvents and reducing the generation of hazardous waste acs.org.

Emerging solution-phase synthesis techniques are also being investigated to overcome limitations encountered in SPPS, particularly for accessing higher molecular weight peptides acs.org. The ability to readily incorporate diverse side chains into peptidomimetics, such as peptoids (N-substituted glycines), highlights the potential for tunable physiochemical properties and secondary structures, which is relevant for the rational design of tryptophan analogues acs.org. Future research will likely focus on developing more efficient and environmentally benign coupling reagents and reaction conditions specifically tailored for tryptophan and its modified forms.

Integration of Multimodal Spectroscopic and Advanced Computational Approaches for Comprehensive Mechanistic Elucidation

Understanding the intricate mechanisms governing the behavior, interactions, and reactivity of this compound and tryptophan-containing peptides is crucial for their rational design and application. Future research will increasingly integrate multimodal spectroscopic techniques with advanced computational approaches to achieve a comprehensive mechanistic elucidation acs.orgnih.govub.edunih.govresearchgate.netacs.org.

Spectroscopic methods such as NMR and optical spectroscopy can provide experimental data on molecular interactions, conformational changes, and reaction pathways acs.orgrsc.org. For instance, NMR spectroscopy has been used to study the interactions between tryptophan and nanoparticles, revealing molecular mechanisms acs.org. Tryptophan fluorescence spectroscopy is particularly useful for examining the effects of the local environment on peptide structure and dynamics rsc.org.

These experimental data can be powerfully complemented by computational methods, including density functional theory (DFT) and molecular dynamics (MD) simulations acs.orgrsc.org. Computational studies can provide insights into electronic structure, reaction mechanisms, binding affinities, and conformational landscapes at an atomic level acs.orgnih.gov. The integration of these approaches allows for a more complete picture, where computational predictions can guide experimental design, and experimental results can validate and refine computational models. This synergistic approach is expected to significantly advance the understanding of how this compound and its analogues behave in various chemical and biological environments.

Rational Design and Engineering of Enzymes for Targeted Tryptophan and Derivative Synthesis or Modification

Enzyme engineering offers a powerful route for the targeted synthesis and modification of tryptophan and its derivatives, presenting a key future research direction caltech.educaltech.edurjpbcs.com. Enzymes like tryptophan synthase β-subunit (TrpB) are natural catalysts involved in tryptophan biosynthesis and are being engineered to produce noncanonical amino acids and tryptophan analogues caltech.edurjpbcs.com.

Rational design, often guided by computational modeling, and directed evolution techniques are being employed to enhance enzyme activity, selectivity, and stability towards specific substrates and reactions caltech.educaltech.edu. For example, semi-rational enzyme engineering approaches have been used to improve the thermostability of tryptophan 2-monooxygenase (TMO), an enzyme involved in indole-3-acetic acid biosynthesis caltech.edu.

Future efforts will focus on designing and engineering enzymes capable of catalyzing novel reactions involving tryptophan, potentially enabling more efficient and selective routes to complex tryptophan-containing molecules, including those with modifications relevant to this compound and its analogues. This includes exploring enzymes for site-specific modifications of tryptophan residues within peptides nih.gov.

Discovery and Elucidation of Novel Biochemical Roles for this compound and its Derivatives

While the structural and synthetic aspects are crucial, a significant future direction lies in uncovering and understanding novel biochemical roles for this compound and its derivatives. Amino acid derivatives and their metal complexes have shown various biological activities, including antibacterial, antifungal, and anticancer properties researchgate.net.

Given that this compound is a tryptophan derivative, future research may explore its potential involvement in previously uncharacterized biological pathways or its activity against a wider range of biological targets. This could involve screening for novel pharmacological activities, investigating its interactions with biological macromolecules beyond known targets, or exploring its potential as a building block for new bioactive molecules. The unique structural features of this compound, particularly the protected N-terminus and amidated C-terminus, may confer specific properties that lead to distinct biological roles compared to other tryptophan derivatives. Research into the biological activities of various amino acid derivatives and their complexes provides a foundation for exploring the potential biochemical functions of this compound researchgate.net.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Z-TRP-NH2 with high purity?

- Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Characterization requires HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. For structural validation, use -NMR and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3). Purity assessments should include UV-Vis spectroscopy to detect residual protecting groups or solvents .

Q. How do I design a stability study for this compound under physiological conditions?

- Methodological Answer: Use buffer systems (e.g., phosphate-buffered saline at pH 7.4) and simulate physiological temperatures (37°C). Analyze degradation kinetics via HPLC at timed intervals (0, 24, 48, 72 hours). Include controls with protease inhibitors to distinguish chemical vs. enzymatic degradation. Report half-life () and degradation byproducts using tandem MS .

Q. What spectroscopic techniques are critical for confirming the secondary structure of this compound in solution?

- Methodological Answer: Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helix, β-sheet, or random coil conformations. Pair with Fourier-transform infrared spectroscopy (FTIR) to detect amide I and II bands. For dynamic structural insights, use nuclear Overhauser effect spectroscopy (NOESY) in 2D-NMR .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s proposed mechanism of action across in vitro and in vivo studies?

- Methodological Answer: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to compare peptide-receptor binding affinities under varying pH and ionic conditions. Validate with surface plasmon resonance (SPR) for real-time kinetic data. Cross-reference with gene expression profiles (RNA-seq) from in vivo models to identify discrepancies in signaling pathways .

Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound’s bioactivity assays?

- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA with post-hoc Tukey tests to compare inter-group variability. For high-throughput data, employ machine learning (e.g., random forest) to classify outliers and identify confounding variables like solvent polarity or cell line specificity .

Q. How do I address conflicting literature on this compound’s solubility in aqueous vs. lipid-based delivery systems?

- Methodological Answer: Conduct comparative solubility studies using dynamic light scattering (DLS) to measure particle size distribution in both media. Pair with cryo-TEM for visual confirmation of micelle/vesicle formation. Quantify partitioning coefficients () via shake-flask experiments and correlate with in vitro permeability (Caco-2 cell assays) .

Q. What strategies validate this compound’s target specificity in complex biological matrices?

- Methodological Answer: Use competitive binding assays with fluorescently labeled analogs and fluorescence polarization (FP) to measure displacement. Combine with CRISPR-Cas9 knockouts of putative receptors to confirm binding dependency. Cross-validate using proximity ligation assays (PLA) to visualize subcellular target colocalization .

Methodological Standards & Reproducibility

Q. How to ensure experimental reproducibility when studying this compound’s pharmacokinetics across labs?

- Methodological Answer: Adopt NIH guidelines for preclinical reporting: document batch-to-batch variability (e.g., HPLC chromatograms), animal strain/genetic background, and dosing regimens. Share raw data and analysis scripts via repositories like Zenodo or Figshare. Use standardized units (e.g., μM for concentration, mg/kg for dose) .

Data Presentation & Conflict Resolution

Table 1 : Common Contradictions in this compound Research and Resolution Strategies

Ethical & Reporting Considerations

Q. What ethical frameworks apply to in vivo studies of this compound’s neuroactive effects?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain IACUC approval and disclose all adverse events (e.g., seizures or weight loss) in supplementary materials. Use sham-operated controls to isolate peptide-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro